![molecular formula C4H6F2O B2939302 1,1-Difluorobutan-2-one CAS No. 136400-33-4](/img/structure/B2939302.png)
1,1-Difluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorobutan-2-one is a chemical compound with the molecular formula C4H6F2O and a molecular weight of 108.09 . It is a liquid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1,1-Difluorobutan-2-one is1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
NMR, Solvation, and Theoretical Investigations
1,1-Difluorobutan-2-one has been a subject of interest in the study of conformational isomerism, particularly in compounds like 3,3-difluorobutan-2-one. Research has focused on analyzing NMR spectra and employing theoretical calculations to understand the solvent and temperature dependence of these compounds (Abraham, Tormena, & Rittner, 1999).
Conformational Control in Alkane Chains
Studies on molecules like 2,3-difluorobutane, which share similarities with 1,1-Difluorobutan-2-one, reveal complex interactions impacting their conformational stability. This research has implications for understanding how fluorine substitutions can control molecular conformation in alkane chains (Fox et al., 2015).
Electrolyte Additives for Lithium Ion Batteries
Research has explored the potential of difluoro compounds, like 1,1-difluoro-4-phenylbut-1-ene, as electrolyte additives in lithium-ion batteries. These compounds can form solid electrolyte interphases on cathodes and anodes, affecting battery performance and efficiency (Kubota et al., 2012).
Chemical Synthesis and Analytical Characterizations
In the realm of chemical synthesis, substances based on templates similar to 1,1-Difluorobutan-2-one have been synthesized and characterized for various potential applications, furthering our understanding of such compounds (Dybek et al., 2019).
The CF2Me moiety, related to the difluoro structure of 1,1-Difluorobutan-2-one, is of significant interest in pharmaceutical and agrochemical industries. Recent advances in methodologies for direct 1,1-difluoroethylation have been a key area of research, highlighting the versatility and importance of such compounds (Carbonnel et al., 2019).
Safety and Hazards
1,1-Difluorobutan-2-one is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its fumes, mist, or vapors, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1,1-difluorobutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPMZMCSZUOAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorobutan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.